molecular formula C16H13NO2 B1312578 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one CAS No. 150389-84-7

10-(Oxiran-2-ylmethyl)acridin-9(10H)-one

Cat. No.: B1312578
CAS No.: 150389-84-7
M. Wt: 251.28 g/mol
InChI Key: KRMZERAQRFRQKQ-UHFFFAOYSA-N
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Description

10-(Oxiran-2-ylmethyl)acridin-9(10H)-one is a chemical compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound features an oxirane (epoxide) ring attached to the acridine core, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one typically involves the following steps:

    Starting Material: The synthesis begins with acridin-9(10H)-one.

    Epoxidation: The acridin-9(10H)-one is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms the oxirane ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using similar reagents and conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

10-(Oxiran-2-ylmethyl)acridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted acridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of reduced acridine derivatives.

    Substitution: Formation of substituted acridine derivatives with various functional groups.

Scientific Research Applications

10-(Oxiran-2-ylmethyl)acridin-9(10H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with DNA and other biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one involves its interaction with biological molecules such as DNA. The oxirane ring can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription. This property makes it a potential anticancer agent, as it can induce cell death in rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    9-(Oxiran-2-ylmethoxy)acridine: Similar structure but with a methoxy group instead of a methyl group.

    Acridine, 9-[(oxiranylmethyl)thio]-: Contains a sulfur atom in place of the oxygen in the oxirane ring.

Uniqueness

10-(Oxiran-2-ylmethyl)acridin-9(10H)-one is unique due to its specific substitution pattern and the presence of the oxirane ring, which imparts distinct chemical reactivity and biological activity compared to other acridine derivatives.

Properties

IUPAC Name

10-(oxiran-2-ylmethyl)acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16-12-5-1-3-7-14(12)17(9-11-10-19-11)15-8-4-2-6-13(15)16/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMZERAQRFRQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434974
Record name 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150389-84-7
Record name 10-(Oxiran-2-ylmethyl)acridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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